Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate

Description

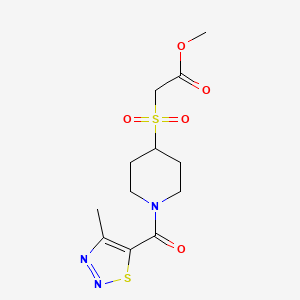

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a heterocyclic compound featuring a piperidine core substituted with a sulfonylacetate ester and a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The thiadiazole moiety contributes to its electronic and steric properties, while the sulfonylacetate ester enhances solubility and reactivity. This compound’s synthesis likely involves coupling reactions between thiadiazole-carboxylic acid derivatives and functionalized piperidine intermediates, followed by sulfonation and esterification. Characterization would employ techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and chromatographic methods, as seen in analogous syntheses .

Properties

IUPAC Name |

methyl 2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S2/c1-8-11(21-14-13-8)12(17)15-5-3-9(4-6-15)22(18,19)7-10(16)20-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDJLHVGXUNWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been shown to exhibit antimicrobial activity, suggesting that their targets may be components of bacterial cells.

Mode of Action

It can be inferred from related studies that the compound likely interacts with its targets in a way that inhibits their normal function, leading to the observed antimicrobial effects.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication.

Pharmacokinetics

Similar compounds have been described as lipophilic, which may influence their absorption and distribution within the body.

Biochemical Analysis

Biochemical Properties

Based on the properties of similar thiadiazole derivatives, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly the presence of the thiadiazole ring and the sulfonyl group.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.

- Piperidine Moiety : Enhances solubility and bioavailability.

- Sulfonyl Group : Imparts stability and may influence interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas:

1. Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on the anticancer activity of related thiadiazole compounds:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| 4-methylthiadiazole derivatives | HepG2 | 20.0 | Cell cycle arrest at G2/M phase |

| N-(4-acetyl)-thiadiazole derivative | A549 | 18.0 | Inhibition of cell proliferation |

Case Study : A study conducted by Alam et al. (2011) reported that several thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The most active compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.

2. Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties. The following table details the minimum inhibitory concentration (MIC) values for selected compounds:

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Thiadiazole derivative A | Staphylococcus aureus | 5.0 | 10.0 |

| Thiadiazole derivative B | Enterococcus faecalis | 15.6 | 30.0 |

| Thiadiazole derivative C | Escherichia coli | 7.8 | 15.6 |

Research Findings : A study published in MDPI demonstrated that a series of novel thiadiazole derivatives had MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, indicating strong antimicrobial activity .

The mechanisms underlying the biological activities of this compound are still being elucidated but may include:

- Induction of Apoptosis : Many thiadiazoles trigger apoptotic pathways in cancer cells through the activation of caspases .

- Cell Cycle Arrest : Some compounds have been shown to halt the cell cycle at specific phases, preventing further cell division .

- Antimicrobial Effects : The sulfonyl group may enhance interaction with bacterial cell membranes or inhibit essential bacterial enzymes .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. A study highlighted that compounds similar to methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate demonstrated effective inhibition against multidrug-resistant pathogens. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines at concentrations above 10 µM. This reduction in viability indicates a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Effects

The sulfonamide moiety present in the compound is known for its anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures may inhibit pro-inflammatory cytokines, thus providing a basis for developing new anti-inflammatory agents.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus (MRSA). The tested compound exhibited significant activity with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines, this compound demonstrated considerable cytotoxicity at concentrations exceeding 10 µM. This suggests its potential as a lead compound for developing novel anticancer drugs .

Research Findings and Insights

Research into this compound and its derivatives continues to reveal promising results across various fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural analogs include sulfonamide- and piperidine-based derivatives reported in (e.g., 6d–6l ). Key comparisons:

Key Observations :

- The thiadiazole group in the target compound introduces a sulfur-containing heterocycle, which may enhance metabolic stability compared to benzenesulfonamides .

- Sulfonylacetate esters (target) are more hydrolytically labile than sulfonamides (analogs), affecting bioavailability .

- Fluorinated analogs (e.g., 6h–6j ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Heterocyclic Ring Systems

–7 describe pyrazole-fused triazine/tetrazine derivatives. While these lack thiadiazole or piperidine moieties, they highlight the role of heterocycles in modulating reactivity:

- Thiadiazole vs. Triazine : Thiadiazoles (target) are less aromatic than triazines, increasing electrophilic substitution susceptibility.

- Synthetic Complexity : Thiadiazole incorporation (target) may require selective protection/deprotection steps, akin to the challenges in pyrazole-triazine fusion .

Piperidine/Piperazine Conformation

The target compound’s piperidine ring may adopt chair or boat conformations, as analyzed in for six-membered rings. In contrast, piperazine analogs () exhibit greater rigidity due to the additional nitrogen, influencing binding interactions .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis likely mirrors the moderate yields (45–85%) of ’s analogs, though thiadiazole coupling may require optimized conditions .

- Thermal Stability : The absence of fluorinated aryl groups (cf. 6h–6j ) suggests a lower melting point than 210°C, pending experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.